molecular formula C11H16N2O3 B1621186 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid CAS No. 890597-25-8

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B1621186
CAS No.: 890597-25-8
M. Wt: 224.26 g/mol
InChI Key: UHEKEXSWYZMSDA-UHFFFAOYSA-N
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Description

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with acetyl and dimethyl groups, along with a butanoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the cyclocondensation of hydrazine derivatives with diketones or β-keto esters. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with acetyl chloride in the presence of a base, followed by the addition of butanoic acid . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
  • 4-acetyl-3,5-dimethyl-1H-pyrazole
  • 3-(4-acetyl-1H-pyrazol-1-yl)butanoic acid

Uniqueness

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-6(5-10(15)16)13-8(3)11(9(4)14)7(2)12-13/h6H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEKEXSWYZMSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388085
Record name 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890597-25-8
Record name 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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